molecular formula C8H14O2 B1354544 2,2-Dimethyl-5-hexenoic acid CAS No. 58203-68-2

2,2-Dimethyl-5-hexenoic acid

Cat. No. B1354544
CAS RN: 58203-68-2
M. Wt: 142.2 g/mol
InChI Key: LUOVXOGESOTATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-hexenoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-5-hexenoic acid is 1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Photoisomerization and Synthesis Applications

2,2-Dimethyl-5-hexenoic acid is involved in photoisomerization reactions, where exposure to specific wavelengths of light induces structural changes. For example, the transformation of α,β-unsaturated carboxylic acids into β,γ-unsaturated isomers by irradiation has been documented. This process has implications in the synthesis of various compounds, such as 5,5-dimethyl-2(5H)-furanone, achieved through photochemically induced lactonization (Biot, Keukeleire, & Verzele, 2010).

Solid State Structural Assembly

Research on derivatives of 2,2-Dimethyl-5-hexenoic acid, such as substituted 6-Hydroxy-trans-3-hexenoic Acids, has revealed unique structural assemblies in solid states. These structures demonstrate alternating hydrogen-bonded arrays, showcasing the potential for designing novel molecular architectures (Berlekamp, Erker, & Fröhlich, 1996).

Oxidation and Catalysis

The acid has been studied in the context of alkene oxidation, particularly when catalyzed by iron complexes. This research explores the effects of carboxylic acids on the rate and selectivity of alkene oxidations, which is crucial in organic synthesis and industrial processes (Morris et al., 2014).

Singlet Oxygen Ene Reactions

The ene reactions of carboxylic acid salts with singlet oxygen have been studied, revealing novel regiochemistry. This research provides insight into the mechanisms of photooxidation and the formation of hydroperoxides, valuable in various synthetic applications (Stensaas, Bajaj, & Al-Turk, 2005).

Thermal Oxidation Studies

Investigations into the thermal oxidation of mono-unsaturated short-chain fatty acids, including derivatives of 2,2-Dimethyl-5-hexenoic acid, have provided insights into the formation of aldehydes, ketones, and other oxidation products. These findings are essential for understanding the degradation pathways and stability of these compounds (Whitlock & Nawar, 1976).

Safety and Hazards

While specific safety and hazard information for 2,2-Dimethyl-5-hexenoic acid is not detailed in the searched resources, it’s important to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2,2-dimethylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVXOGESOTATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441969
Record name 2,2-DIMETHYL-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-hexenoic acid

CAS RN

58203-68-2
Record name 2,2-DIMETHYL-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-hexenoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-5-hexenoic acid
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-5-hexenoic acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-5-hexenoic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-5-hexenoic acid
Reactant of Route 6
2,2-Dimethyl-5-hexenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.